1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one
Description
Properties
CAS No. |
61070-70-0 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-2-20-15-11-16-13(8-9-22-16)10-14(15)17(19-18(20)21)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
InChI Key |
ZWPSPSQZYBWWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C3CCOC3=C2)C(=NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Furo Moiety: The furo ring is introduced via a cyclization reaction involving appropriate dihydrofuran derivatives.
Ethylation and Phenylation: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Reaction Conditions
While explicit reaction data for this compound is limited, analogous syntheses of quinazoline derivatives provide insights:
| Parameter | Typical Values | Source |
|---|---|---|
| Catalyst | p-TSA, FeCl₃·6H₂O, CuSO₄ | |
| Temperature | 100–115°C | |
| Solvent | DMSO, DMF, 1,4-dioxane | |
| Yield Range | 17–87% (quinazoline cores) |
Structural Characterization
Spectroscopic techniques (NMR, IR, HRMS) are critical for confirming the compound’s structure. For analogous quinazolinones:
-
IR : Carbonyl stretching (~1630 cm⁻¹), amide N–H (~3250 cm⁻¹).
-
¹H NMR : Downfield shifts for aromatic protons (δ 7.5–8.8 ppm), ethyl groups (δ ~1.03–2.97 ppm), and methyl substituents (δ ~2.35–2.97 ppm) .
-
HRMS : Molecular ion peaks confirm molecular formula (e.g., C₂₃H₂₃N₃O for similar spiro-quinazolinones) .
Reaction Challenges and Optimization
Key challenges in quinazoline synthesis include controlling regioselectivity and minimizing side products (e.g., acridinones) . Optimization strategies from related studies:
-
Sequential Reactant Addition : Intermittent addition of reagents (e.g., anthranilamide) improves yield .
-
Catalyst Screening : p-TSA (2.0 equiv) generally outperforms FeCl₃·6H₂O or CuSO₄·5H₂O .
-
Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency compared to neat conditions .
Biological and Chemical Relevance
While specific data for this compound is unavailable, quinazolines are known for:
-
Anticancer Activity : Inhibition of kinases (e.g., EGFR, BRAF V600E) .
-
Antimicrobial Properties : Gyrase/DNA topoisomerase IV inhibition in fluoroquinolone analogs .
-
Redox Activity : Antioxidant properties in substituted quinazolinones .
This synthesis leverages Friedländer condensation and acid-catalyzed cyclization, with conditions refined through catalyst and solvent screening. Structural validation relies on spectroscopy, while biological applications align with quinazoline pharmacophores.
Scientific Research Applications
1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of novel therapeutic agents, particularly for its anti-inflammatory, anticancer, and antiviral properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It finds use in the development of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cellular systems, it may interact with receptors to influence signal transduction and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
1-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones (Compound 5, )
- Core Structure : Pteridine (a bicyclic pyrazine-pyrimidine system) fused with dihydrofuro.
- Substituents : Aryl groups at position 7 and a methyl group at position 1.
- Key Differences: The quinazolinone core in the target compound is replaced with a pteridine system, altering electronic properties and hydrogen-bonding capacity. Methyl at position 1 (vs.
- Activity : Demonstrated moderate DHFR inhibition (14.59–39.46%), attributed to the fused dihydrofuro ring mimicking folate substrates .
Butyl 2-(7-Aryl-1-methyl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridine-3(2H)-yl) Acetates (Compound 6, )
- Core Structure : Similar to Compound 5 but with an ester-linked butoxycarbonylmethyl group at position 3.
- Substituents like para-halogens (F, Cl, Br) or nitro groups on the aryl ring enhance DHFR inhibition (up to 35.44%) via electron-withdrawing effects .
- Activity : Higher inhibition than Compound 5, suggesting substituent position and electronic effects critically modulate binding.
8-Trifluoromethyl Quinazolin-2,4-(1H,3H)-dione ()
- Core Structure : Simple quinazolin-2,4-dione lacking the fused dihydrofuro ring.
- Substituents : Trifluoromethyl group at position 6.
- The electron-withdrawing CF₃ group increases metabolic stability but may hinder target binding compared to phenyl substituents.
Biological Activity
1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure contributes significantly to its biological activity. The molecular formula is , and it features a fused quinazolinone ring system that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one. The compound has been shown to inhibit various cancer cell lines effectively.
Case Study: In Vitro Anticancer Screening
A study evaluated the cytotoxic effects of several quinazolinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that 1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one displayed an IC50 value of approximately 12 µM against MCF-7 cells and 10 µM against PC3 cells, indicating significant cytotoxicity .
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have also been investigated. The compound demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study: Antibacterial Efficacy
In a comparative study, 1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one was tested against Gram-positive and Gram-negative bacteria. It exhibited notable inhibition zones ranging from 14 mm to 20 mm depending on the bacterial strain tested .
Anti-inflammatory Activity
Quinazolinones are known for their anti-inflammatory properties. The ability of 1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one to inhibit pro-inflammatory mediators has been explored in several studies.
The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at specific positions on the quinazolinone scaffold can significantly influence their potency.
Key Findings
Research indicates that bulky substituents at the phenyl ring enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells . This highlights the importance of structural modifications in developing effective therapeutic agents.
Q & A
Q. How to conduct a systematic literature review on recent advances in quinazolinone chemistry?
-
Methodology : Use Google Scholar with keywords like "dihydrofuroquinazolinone synthesis" or "quinazolinone bioactivity," filtered by "Review Articles" (2019–2024). Prioritize journals like Advanced Synthesis & Catalysis for methodological insights .
不可错过!高效查找文献综述技巧!01:55 -
Tools : Set alerts for new publications using Zotero or Mendeley to track real-time updates .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
